
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder with a molecular formula of C10H8BrN3O2 and a molecular weight of 284.1 g/mol.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide involves the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to induce apoptosis in cancer cells and exhibit significant antimicrobial activity against various pathogenic microorganisms. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide in lab experiments include its high potency and selectivity towards certain enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide. These include:
1. Further studies to determine its pharmacokinetics and pharmacodynamics in vivo.
2. Investigation of its potential applications in drug development for cancer, inflammation, and infectious diseases.
3. Development of novel synthetic routes for the preparation of this compound and its analogs.
4. Investigation of its potential applications in material science, such as the development of new sensors and catalysts.
5. Studies on the toxicity and safety of this compound in various organisms and ecosystems.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide involves the reaction between 5-bromo-2-methyl-3-nitrobenzoic acid and cyanomethyl N,N-diethylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform.
Aplicaciones Científicas De Investigación
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It has been found to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
5-bromo-N-(cyanomethyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O3/c1-6-8(10(15)13-3-2-12)4-7(11)5-9(6)14(16)17/h4-5H,3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQNXASWAAHQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

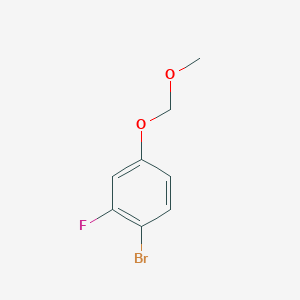
![3-[3-methoxy-4-(propan-2-yloxy)phenyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2885674.png)
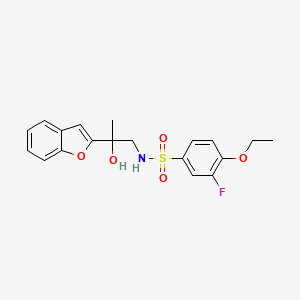
![1-methyl-N-[4-(trifluoromethoxy)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2885676.png)
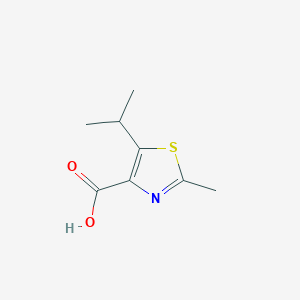
![3-(6,7-Dihydro-1H-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-2-yl)-propionic acid](/img/structure/B2885682.png)
![4-{2-[2-(2,4-Dichloro-6-methylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2885683.png)
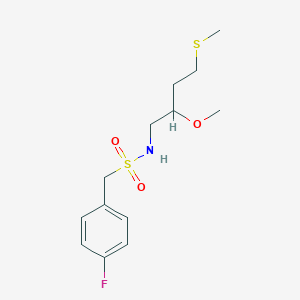
![3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2885685.png)
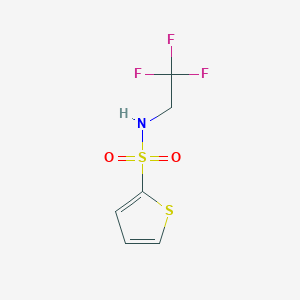
![(4R,6S)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2885688.png)

![1-(4-(4-chlorophenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)ethanone](/img/structure/B2885691.png)
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885694.png)